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Compound of Interest

Compound Name: 3-Bromo-benzamidine

Cat. No.: B1598420

An In-depth Technical Guide to 3-Bromobenzamidine: Properties, Synthesis, and Applications
in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-Bromobenzamidine, a versatile chemical
intermediate with significant applications in medicinal chemistry and pharmaceutical
development. Primarily available and utilized as its hydrochloride salt for improved stability and
solubility, this document will explore its fundamental properties, synthesis, reactivity, and critical
role in the design of novel therapeutic agents.

Core Compound Identification and Properties

3-Bromobenzamidine is an aromatic compound featuring a bromine substituent at the meta-
position of a benzamidine scaffold. The hydrochloride salt is the most common commercial
form.

Table 1: Chemical Identifiers and Properties of 3-Bromobenzamidine Hydrochloride
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Property

Value

Source(s)

CAS Number

16796-52-4

[L1E2]E31[4105]

Molecular Formula

C7H7BrN2-HCI (or C7HsBrCINz2)

[11(21[4]

Molecular Weight 235.51 g/mol [1112]14]
3-

IUPAC Name bromobenzenecarboximidamid  [2]
e;hydrochloride
3-Bromobenzene-1-

Synonyms o : [2]
carboximidamide hydrochloride
White to light yellow

Appearance , [11[4]
solid/powder

_ 295% (HPLC) to 97% (Min,

Purity [1114]
HPLC)

Melting Point 129-131°C [2]
Store at 0-8°C or in a dry, well-

Storage [1][6]

ventilated place

Scientific Rationale and Significance

The scientific value of 3-Bromobenzamidine stems from two key structural features: the
amidine group and the bromine atom.

e The Amidine Moiety: The benzamidine group, CeHsC(NH)NHz2, is a well-established
pharmacophore.[7] It is a strong basic group and can act as a bioisostere for guanidine. Its
ability to form critical hydrogen bonds allows it to function as a potent reversible and
competitive inhibitor of serine proteases like trypsin.[1][7] This inhibitory action is central to
its application in developing treatments for diseases where protease activity is dysregulated,
such as inflammation and cancer.[1]

e The Bromo Substituent: The bromine atom at the meta-position serves as a versatile
synthetic "handle.” It is an excellent leaving group in palladium-catalyzed cross-coupling
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reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9] This
reactivity allows medicinal chemists to readily introduce a wide variety of molecular
fragments, enabling the construction of complex and diverse compound libraries for
structure-activity relationship (SAR) studies.[9][10]

This dual functionality makes 3-Bromobenzamidine a highly valuable starting material in drug
discovery programs.[8][9]

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for 3-Bromobenzamidine are not extensively
published in readily available literature, the pathway can be logically inferred from standard
organic chemistry principles. A common and efficient method to synthesize amidines is the
Pinner reaction, starting from a nitrile.

Logical Synthesis Workflow: Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid
catalyst (like HCI) to form an imino ether salt (Pinner salt). Subsequent treatment of this
intermediate with ammonia affords the corresponding amidine.

3-Bromobenzonitrile Ethanol (EtOH)
(Starting Material) Anhydrous HCI gas

Step 1: Imino Ether Formation
Ethyl 3-bromobenzimidate hydrochloride Ammonia (NH3)
(Pinner Salt Intermediate) in Ethanol

Siep 2: Aminolysis

3-Bromobenzamidine hydrochloride

(Final Product)
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Caption: Logical workflow for the synthesis of 3-Bromobenzamidine HCI via the Pinner
reaction.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The true synthetic power of 3-Bromobenzamidine lies in the reactivity of its bromine atom. It is
an ideal substrate for creating new carbon-carbon and carbon-nitrogen bonds, which is a

cornerstone of modern medicinal chemistry.

sub 3-Bromobenzamidine Ol R.eage.:nt Amine (RzNH)
(e.g., Arylboronic acid)

Pd Catalyst (e.g., Pd(PPhs)a4)
Base (e.g., K2CO3)

\
AN Buchwald-Hartwig
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\
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Product
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Caption: Key cross-coupling reactions utilizing 3-Bromobenzamidine as a substrate.

Applications in Research and Drug Development

3-Bromobenzamidine hydrochloride is a valuable tool and building block across several

research domains.

» Enzyme Inhibition Studies: As a potent serine protease inhibitor, it is used in biochemical
assays to study enzyme kinetics and function, and to validate new biological targets.[1]

» Cancer and Inflammation Research: Its role as a protease inhibitor makes it a starting point
for developing therapeutic agents for cancer and inflammatory diseases, where proteases

are often overexpressed.[1]
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o Fragment-Based Drug Design (FBDD): The molecule serves as an excellent fragment for
screening against protein targets. The bromine atom provides a vector for synthetic
elaboration once a binding hit is identified.

» Intermediate for Bioactive Molecules: It is a key intermediate for synthesizing more complex
molecules, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors,
which are important classes of anti-cancer drugs.[8]

e Antimicrobial Research: The benzamide scaffold is present in many antimicrobial agents,
and 3-Bromobenzamidine provides a platform for synthesizing novel derivatives to combat
pathogens.[8][10]

General Workflow in a Drug Discovery Cascade

The journey from a starting block like 3-Bromobenzamidine to a drug candidate involves a
multi-step, iterative process.

Hit Identification lterative
Chemistry
3-Bromobenzamidine Library Synthesis Biochemical Screening _ Retest  __________ LeanAgpSnmézanon Preclinical Candidate
(Starting Block) (e.g., Suzuki Coupling) (e.g., Protease Assay) | T T T ( tudies)

Click to download full resolution via product page

Caption: Role of 3-Bromobenzamidine in a typical drug discovery workflow.

Experimental Protocol: Generalized Suzuki-Miyaura
Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl
bromide (like 3-Bromobenzamidine) with a boronic acid. This procedure is foundational for
building molecular complexity from the 3-Bromobenzamidine core.

Objective: To synthesize a 3-arylbenzamidine derivative.

Materials:
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e 3-Bromobenzamidine hydrochloride

e Arylboronic acid (1.1 equivalents)

o Palladium catalyst (e.g., Pd(PPhs)4, 0.05 equivalents)

e Base (e.g., K2COs or Cs2C0s3, 3.0 equivalents)

e Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
o Reaction vessel (e.g., Schlenk tube or microwave vial)

 Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

o Vessel Preparation: Add 3-Bromobenzamidine HCI, the arylboronic acid, and the base to a
dry reaction vessel equipped with a magnetic stir bar.

 Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)
three times to remove all oxygen, which can deactivate the catalyst.

o Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the
anhydrous solvent via syringe.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir
vigorously for the required time (2-24 hours).

e Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting
material.

e Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude residue by column chromatography on silica gel to
isolate the desired 3-arylbenzamidine product.
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Safety and Handling

While a specific safety data sheet (SDS) for 3-Bromobenzamidine is not detailed in the search
results, handling procedures can be inferred from the closely related compound, 3-
Bromobenzamide, and general laboratory safety practices.

Table 2: Hazard and Safety Information

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Category Information Source(s)

Likely classified as Acute

Hazard Class Toxicity (Oral), Skin Irritant, [11]
Eye Irritant.

Pictograms GHSO07 (Exclamation Mark)

Signal Word Warning

) ) Wear safety glasses with side-
Personal Protective Equipment ) )
shields, protective gloves, and [6]

(PPE)
a lab coat.
Avoid dust formation. Avoid
contact with skin, eyes, and
Handling clothing. Do not ingest or [6]
inhale. Use in a well-ventilated
area.
Keep container tightly closed
in a dry, cool, and well-
Storage ventilated place. [1][6]

Recommended storage at 0-
8°C.

Rinse immediately with plenty
) ) of water for at least 15
First Aid (Eyes) ] ) [6]
minutes. Seek medical

attention.

Wash off immediately with
First Aid (Skin) plenty of water for at least 15 [6]

minutes.

This safety information is based on related compounds and should be supplemented by
consulting the specific SDS from the supplier before use.

Conclusion
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3-Bromobenzamidine hydrochloride is a strategically important molecule for chemical and
pharmaceutical research. Its inherent properties as a serine protease inhibitor, combined with
the synthetic versatility afforded by its bromo-substituent, make it an indispensable tool for
medicinal chemists. From fundamental biochemical research to the synthesis of complex anti-
cancer agents, 3-Bromobenzamidine continues to be a key player in the quest for novel
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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